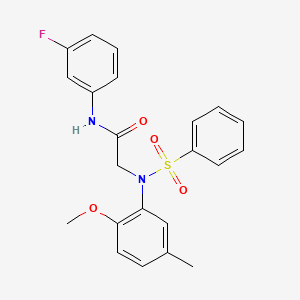![molecular formula C18H19N3O5S B12455222 2,3-Dihydro-1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxyphenyl)-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12455222.png)
2,3-Dihydro-1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxyphenyl)-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxyphenyl)-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thioxo group, a trimethoxyphenyl group, and an imidazo-pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxyphenyl)-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid typically involves multi-step reactions. One common method includes the reaction of 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone with thiourea to form an intermediate, which is then cyclized to produce the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxyphenyl)-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxo group, forming a dihydro derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the imidazo-pyridine ring system.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs of the original compound .
Applications De Recherche Scientifique
2,3-Dihydro-1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxyphenyl)-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxyphenyl)-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazoles: Compounds with a thiazole ring, such as sulfathiazole and ritonavir, share some structural similarities.
Imidazoles: Compounds like metronidazole and clotrimazole have similar imidazole ring systems.
Pyridines: Compounds such as pyridine and its derivatives have similar aromatic ring structures.
Uniqueness
2,3-Dihydro-1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxyphenyl)-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid is unique due to its combination of a thioxo group, a trimethoxyphenyl group, and an imidazo-pyridine ring system.
Propriétés
Formule moléculaire |
C18H19N3O5S |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
1,3-dimethyl-2-sulfanylidene-5-(3,4,5-trimethoxyphenyl)imidazo[4,5-b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C18H19N3O5S/c1-20-14-10(17(22)23)8-11(19-16(14)21(2)18(20)27)9-6-12(24-3)15(26-5)13(7-9)25-4/h6-8H,1-5H3,(H,22,23) |
Clé InChI |
XCTFAEOWIXQZIX-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(N=C(C=C2C(=O)O)C3=CC(=C(C(=C3)OC)OC)OC)N(C1=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12455145.png)
![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12455148.png)
![N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B12455149.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(propan-2-yloxy)propyl]butanediamide](/img/structure/B12455164.png)

![N-(4-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B12455191.png)
![1-Benzyl-8-Boc-1,8-diazaspiro[4.5]decane](/img/structure/B12455201.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,4-dimethoxyphenyl)ethanamine](/img/structure/B12455205.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B12455214.png)
![N-(4-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B12455220.png)

